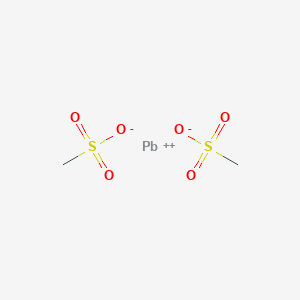

Methanesulfonic acid, lead(2+) salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methanesulfonic acid, lead(2+) salt is a chemical compound formed by the reaction of methanesulfonic acid with lead. Methanesulfonic acid is an organosulfur compound with the formula CH3SO3H, known for its strong acidity and high solubility in water and organic solvents . Lead(2+) salts are commonly used in various industrial applications due to their unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methanesulfonic acid, lead(2+) salt can be synthesized by reacting methanesulfonic acid with lead oxide or lead carbonate. The reaction typically occurs in an aqueous medium, where methanesulfonic acid acts as a strong acid to dissolve the lead compound, forming the lead(2+) salt of methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound involves the controlled reaction of methanesulfonic acid with lead compounds under specific conditions to ensure high purity and yield. The process may include steps such as filtration, crystallization, and drying to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Methanesulfonic acid, lead(2+) salt undergoes various chemical reactions, including:

Reduction: Lead(2+) can be reduced to metallic lead under specific conditions.

Substitution: Methanesulfonic acid can participate in substitution reactions, where the sulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids, bases, and oxidizing agents. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce lead oxides, while substitution reactions can yield various lead-containing organic compounds .

Applications De Recherche Scientifique

Chemistry

Methanesulfonic acid, lead(II) salt is utilized as a reagent in organic synthesis and catalysis due to its strong acidic properties. It facilitates reactions such as esterification and alkylation, contributing to the development of complex organic molecules.

| Application | Description |

|---|---|

| Organic Synthesis | Acts as a catalyst in various chemical reactions. |

| Esterification | Used in the production of esters from alcohols and acids. |

| Alkylation | Facilitates the introduction of alkyl groups into organic compounds. |

Biology

Research indicates that this compound interacts with biological systems, particularly with enzymes and proteins involved in metal ion transport and homeostasis. Its effects on cellular processes can influence metabolic pathways.

| Biological Interaction | Effect |

|---|---|

| Enzyme Activity | Alters conformation and activity of metalloproteins. |

| Cellular Signaling | Disrupts calcium signaling pathways affecting cell function. |

Medicine

Exploratory studies suggest potential applications in pharmaceuticals, particularly in drug delivery systems where its solubility can enhance bioavailability.

Industrial Applications

The compound is extensively used in various industrial processes:

- Electroplating : Serves as an electrolyte in metal plating processes, enhancing coating uniformity.

- Battery Production : Utilized in manufacturing lead-acid batteries due to its efficient metal ion interactions.

- Mining and Metal Recovery : Effective in leaching valuable metals from ores or waste materials.

Electrochemical Applications

Methanesulfonic acid-based electrolytes have been employed in redox flow batteries (RFBs), offering a safer alternative to traditional electrolytes based on fluoroboric or fluorosilicic acid. Its high electrical conductivity and stability make it ideal for these applications .

Biochemical Studies

A study demonstrated that exposure to methanesulfonic acid, lead(II) salt altered gene expression related to oxidative stress responses in mammalian cells, indicating its potential role in cellular metabolism modulation .

Mécanisme D'action

The mechanism of action of methanesulfonic acid, lead(2+) salt involves its strong acidic nature, which allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in electroplating, the compound facilitates the deposition of lead onto a substrate .

Comparaison Avec Des Composés Similaires

Methanesulfonic acid, lead(2+) salt can be compared with other lead salts and sulfonic acid derivatives:

Lead(2+) acetate: Another lead salt with different solubility and reactivity properties.

Sulfuric acid, lead(2+) salt: Similar in terms of lead content but differs in acidity and solubility.

Methanesulfonic acid, sodium salt: A sodium salt of methanesulfonic acid with different chemical properties and applications

This compound is unique due to its combination of strong acidity and high solubility, making it suitable for various specialized applications.

Propriétés

Numéro CAS |

17570-76-2 |

|---|---|

Formule moléculaire |

CH3O3PbS+ |

Poids moléculaire |

302 g/mol |

Nom IUPAC |

lead(2+);methanesulfonate |

InChI |

InChI=1S/CH4O3S.Pb/c1-5(2,3)4;/h1H3,(H,2,3,4);/q;+2/p-1 |

Clé InChI |

FATANZCACBSRQW-UHFFFAOYSA-M |

SMILES |

CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Pb+2] |

SMILES canonique |

CS(=O)(=O)[O-].[Pb+2] |

Key on ui other cas no. |

17570-76-2 |

Pictogrammes |

Corrosive; Irritant; Health Hazard |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.